molecular formula C8H8N2S B8498442 2-cyclopropyl-1H-thieno[3,4-d]imidazole

2-cyclopropyl-1H-thieno[3,4-d]imidazole

Cat. No.: B8498442
M. Wt: 164.23 g/mol
InChI Key: FVEJDZAUEZPOFP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-thieno[3,4-d]imidazole is a heterocyclic compound featuring a fused thiophene-imidazole core with a cyclopropyl substituent at the 2-position. This structure combines the electron-rich thiophene ring and the aromatic imidazole system, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-cyclopropyl-1H-thieno[3,4-d]imidazole

InChI

InChI=1S/C8H8N2S/c1-2-5(1)8-9-6-3-11-4-7(6)10-8/h3-5H,1-2H2,(H,9,10)

InChI Key

FVEJDZAUEZPOFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CSC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Hypothetical Reaction Pathways for this compound

Pathway Proposed Products Gibbs Energy (kcal/mol, estimated) Supporting Evidence
Criegee Mechanism Sulfoxide derivatives, Formamide -30 to -50 (analogous to imidazole)
Oxygen-Addition Epoxides, Maleimide analogs -20 to -40
Ring-Opening Thiols, Carbonyl compounds -10 to -30

Table 2: Environmental Impact Comparison

Compound Biodegradability Toxicity Potential Ozonation Byproduct Risk
Imidazole High Low Moderate (formamide)
This compound Moderate (estimated) High (sulfur byproducts) High (persistent sulfoxides)

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